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Cat. No.: B1662810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two prominent synthetic

agonists of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4

(FFAR4): TUG-891 and Compound A. GPR120 is a key therapeutic target for metabolic and

inflammatory diseases, making a clear understanding of the pharmacological tools used to

study its function essential.

Overview of TUG-891 and Compound A
TUG-891 is a potent and selective agonist for the human GPR120 receptor.[1] It has been

extensively used in research to investigate the physiological roles of GPR120, demonstrating

effects on glucose homeostasis, anti-inflammatory pathways, and metabolic health.[1][2]

Compound A is another selective, high-affinity GPR120 agonist that is orally available and has

been shown to exert potent anti-inflammatory effects and improve insulin sensitivity in

preclinical models.[3][4]

Efficacy Comparison
The following table summarizes the reported in vitro efficacy of TUG-891 and Compound A

across key GPR120-mediated signaling pathways. It is important to note that the data

presented is compiled from multiple sources, and direct head-to-head comparisons in a single

study are limited. Variations in experimental conditions, such as cell lines and assay formats,

may contribute to differences in reported potency values.
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Parameter TUG-891 Compound A Reference(s)

Target GPR120 (FFAR4) GPR120 (FFAR4) [1][3]

Agonist Type Full Agonist Full Agonist [1][3]

Potency (EC50)

Calcium Mobilization

(human GPR120)
~44 nM ~350 nM [1][3]

β-Arrestin-2

Recruitment (human

GPR120)

~69 nM ~350 nM [3][5]

ERK Phosphorylation

(human GPR120)

Potent Agonism

(EC50 not specified)

Activation Observed

(EC50 not specified)
[6][7]

Selectivity

High selectivity for

GPR120 over GPR40

(FFA1) in humans.

High selectivity for

GPR120 over GPR40

(FFA1).

[1][3]

Data compiled from multiple sources. Experimental conditions may vary.

Based on the available data, TUG-891 demonstrates significantly higher potency for human

GPR120 across key signaling pathways compared to Compound A, with EC50 values in the

nanomolar range versus the sub-micromolar range for Compound A.

Signaling Pathways
Activation of GPR120 by agonists like TUG-891 and Compound A initiates downstream

signaling through two primary pathways: Gαq-coupling and β-arrestin recruitment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scispace.com [scispace.com]

2. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b1662810?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662810?utm_src=pdf-custom-synthesis
https://scispace.com/papers/the-pharmacology-of-tug-891-a-potent-and-selective-agonist-2ks8yhwe5k
https://www.researchgate.net/figure/Proposed-mechanism-by-which-the-GPR120-agonist-TUG-891-activates-BAT_fig4_322573631
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC
[pmc.ncbi.nlm.nih.gov]

4. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated
Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

5. benchchem.com [benchchem.com]

6. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid
Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible
Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

7. findresearcher.sdu.dk [findresearcher.sdu.dk]

To cite this document: BenchChem. [A Comparative Guide to GPR120 Modulators: TUG-891
vs. Compound A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662810#gpr120-modulator-1-vs-tug-891-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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